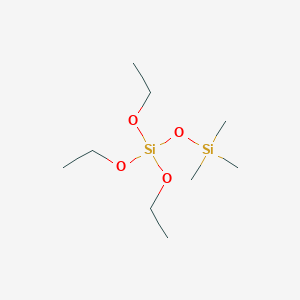
Trimethylsiloxytriethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsiloxytriethoxysilane is a chemical compound with the molecular formula C9H24O4Si2 and a molecular weight of 252.45546 g/mol . It is also known by the IUPAC name triethyl trimethylsilyl silicate .
Synthesis Analysis
An efficient strategy for the synthesis of trimethylsiloxy end-functionalized new polymers involves using ring-opening metathesis polymerization with a ruthenium initiator . The key steps for creating new silicon-containing end-capped polymers include direct end-capping by adding cis-2-butene-1,4-diol to the ring-opened norbornene dicarboximides. In the second step, the reaction of hydroxy-functionalized polymers with trimethylsilyl chloride results in trimethylsiloxy-functionalized polymers .
Molecular Structure Analysis
The trimethylsiloxytriethoxysilane molecule contains a total of 38 bonds, including 14 non-H bonds and 8 rotatable bonds . The 2D chemical structure image of trimethylsiloxytriethoxysilane, also known as the skeletal formula, is the standard notation for organic molecules .
Wissenschaftliche Forschungsanwendungen
Textile Treatment
Trimethylsiloxytriethoxysilane is used in the preparation and characterization of Tris (trimethylsiloxy)silyl Modified Polyurethane Acrylates, which have applications in textile treatment . The surface aggregation of tris (trimethylsiloxy)silyl propyl groups can endow SPUA films with less microphase separation, good hydrophobicity, lipophilicity, thermal stability, and mechanical properties .
Surface Activity
Small-molecular silicone surfactants with simple molecular structures, such as Trimethylsiloxytriethoxysilane, outperform polymeric silicone surfactants in terms of surface activity . They are known for their superior properties, such as wettability, ductility, and permeability .
Emulsification
Trimethylsiloxytriethoxysilane-based surfactants are also known for their emulsification properties . They can help in the formation and stabilization of emulsions, which are mixtures of two immiscible liquids .
Wetting
These surfactants have excellent wetting properties . They can lower the surface tension of a liquid, allowing it to spread out and wet the surface .
Foaming
Trimethylsiloxytriethoxysilane-based surfactants are known for their foaming capabilities . They can produce a large amount of foam when agitated in the presence of a liquid .
Agricultural Synergism
Silicone surfactants, including those based on Trimethylsiloxytriethoxysilane, have demonstrated enormous potential in agricultural synergism . They can enhance the effectiveness of agricultural chemicals, improving their distribution, penetration, and adhesion .
Drug Delivery
Silicone surfactants are also being explored for their potential in drug delivery . They can help in the formulation of drug delivery systems, improving the solubility and bioavailability of drugs .
Mineral Flotation
Trimethylsiloxytriethoxysilane-based surfactants have applications in mineral flotation . They can help in the separation of minerals from their ores, enhancing the efficiency of the flotation process .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Wirkmechanismus
Target of Action
Trimethylsiloxytriethoxysilane is primarily used as a precursor in the synthesis of silicone materials Instead, its role is more of a chemical reactant in the production of various silicone-based materials .
Mode of Action
Trimethylsiloxytriethoxysilane contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond . These properties allow it to participate in a series of chemical reactions, such as copolymerization, polycondensation, and disproportionation reactions . The resulting changes depend on the specific reactions and the other reactants involved.
Pharmacokinetics
Pharmacokinetics typically refers to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the bodyIn terms of chemical properties, it’s a clear, colorless liquid with a density of 096 g/mL .
Action Environment
The action, efficacy, and stability of Trimethylsiloxytriethoxysilane can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the siloxane bonds . Additionally, the reaction conditions, such as temperature and pH, can also affect the outcome of the reactions it participates in .
Eigenschaften
IUPAC Name |
triethyl trimethylsilyl silicate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O4Si2/c1-7-10-15(11-8-2,12-9-3)13-14(4,5)6/h7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVRXFLDMSPNDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(OCC)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540420 |
Source


|
| Record name | Triethyl trimethylsilyl orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsiloxytriethoxysilane | |
CAS RN |
17861-35-7 |
Source


|
| Record name | Triethyl trimethylsilyl orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


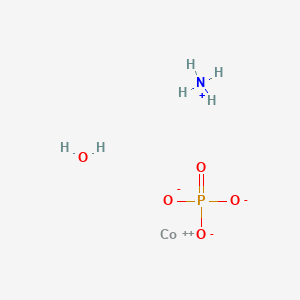

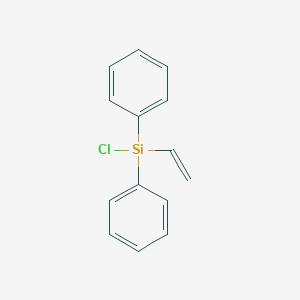
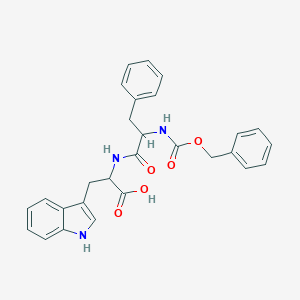
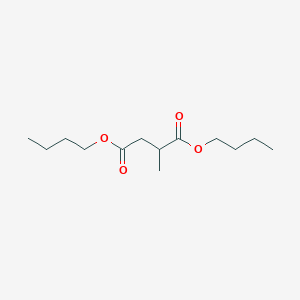
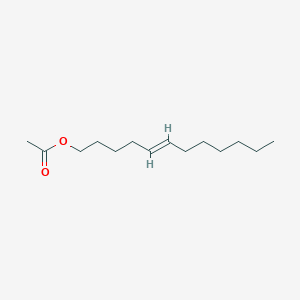
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)

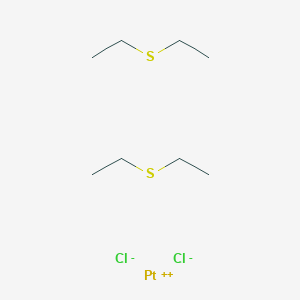


![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)